Home > Products > Screening Compounds P85280 > Desmethyl Vc-seco-DUBA
Desmethyl Vc-seco-DUBA -

Desmethyl Vc-seco-DUBA

Catalog Number: EVT-15209061
CAS Number:
Molecular Formula: C64H73ClN12O17
Molecular Weight: 1317.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Desmethyl Vc-seco-DUBA is a compound utilized in the development of antibody-drug conjugates (ADCs), which are designed to selectively deliver cytotoxic agents to cancer cells. This compound is characterized by its structure, which includes a DNA alkylating agent, DUBA, linked through a dipeptide, valine-citrulline. This specific linker is notable for its ability to be cleaved by lysosomal enzymes, facilitating the targeted release of the cytotoxic agent within cancer cells.

Source and Classification

Desmethyl Vc-seco-DUBA is classified as a linker-drug conjugate. It falls under the broader category of ADCs, which are composed of three main components: an antibody that targets specific cancer cell antigens, a cytotoxic drug that kills the cancer cells, and a linker that connects the two. The compound's CAS number is 1345681-58-4, and it has a molecular weight of 1331.81 g/mol .

Synthesis Analysis

Methods and Technical Details

The synthesis of Desmethyl Vc-seco-DUBA involves several steps that highlight the complexity of creating effective ADCs. The process typically starts with the preparation of the DUBA moiety, which is a potent DNA alkylating agent. The linker, valine-citrulline, is synthesized separately and then conjugated to DUBA.

  1. Preparation of DUBA: This step involves chemical reactions that modify existing compounds to yield DUBA suitable for conjugation.
  2. Linker Synthesis: The valine-citrulline linker is synthesized using standard peptide coupling techniques.
  3. Conjugation: The final step involves combining DUBA with the linker under controlled conditions to form Desmethyl Vc-seco-DUBA. This often requires specific reagents and conditions to ensure high yield and purity .
Molecular Structure Analysis

Structure and Data

The molecular structure of Desmethyl Vc-seco-DUBA can be represented by its chemical formula C65H75ClN12O17C_{65}H_{75}ClN_{12}O_{17}. The structure features a complex arrangement that includes:

  • A DNA alkylating agent (DUBA)
  • A valine-citrulline dipeptide linker
  • Various functional groups that facilitate its biological activity

The compound's structural integrity is crucial for its function as an ADC, as it must remain stable until it reaches its target site within the body .

Chemical Reactions Analysis

Reactions and Technical Details

Desmethyl Vc-seco-DUBA undergoes various chemical reactions during its synthesis and when functioning as an ADC:

  1. Conjugation Reaction: The formation of the bond between DUBA and the valine-citrulline linker involves nucleophilic attack by amino groups on activated carboxylic acids.
  2. Cleavage Mechanism: Once inside the target cell, the linker is cleaved by lysosomal enzymes (specifically cathepsin B), releasing the cytotoxic DUBA into the cell .
  3. Stability Considerations: The stability of Desmethyl Vc-seco-DUBA in physiological conditions is critical for ensuring that it does not release its payload prematurely.
Mechanism of Action

Process and Data

The mechanism of action for Desmethyl Vc-seco-DUBA as part of an ADC involves several key steps:

  1. Targeting: The antibody component binds specifically to antigens on the surface of cancer cells.
  2. Internalization: Following binding, the ADC is internalized through endocytosis.
  3. Release: Inside the lysosome, the acidic environment triggers cleavage of the valine-citrulline linker, releasing DUBA.
  4. Action: Released DUBA then alkylates DNA within cancer cells, leading to cell death through apoptosis or necrosis .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Desmethyl Vc-seco-DUBA exhibits several important physical and chemical properties:

These properties are essential for determining how Desmethyl Vc-seco-DUBA can be effectively used in laboratory settings and potential clinical applications.

Applications

Scientific Uses

Desmethyl Vc-seco-DUBA has significant applications in cancer research, particularly in the development of ADCs aimed at treating various malignancies. Its use as a cytotoxic agent linked via a cleavable dipeptide allows for targeted therapy that minimizes damage to healthy tissues while maximizing therapeutic effects on tumor cells.

Antibody-Drug Conjugate (ADC) Development and Context

Role of Desmethyl Vc-seco-DUBA in Targeted Cancer Therapy

Desmethyl Vc-seco-DUBA is a structurally optimized linker-payload conjugate integral to modern antibody-drug conjugates (ADCs). It comprises two functional elements: a cleavable valine-citrulline-seco (Desmethyl Vc-seco) linker and a DNA alkylating cytotoxin (DUBA) derived from duocarmycin analogs. Upon binding to tumor-associated antigens, the ADC undergoes receptor-mediated internalization. Within lysosomes, the linker is selectively cleaved by cathepsin B, releasing the DUBA payload. This agent alkylates DNA minor grooves, inducing irreversible double-strand breaks and apoptosis in cancer cells [1] [8].

A critical innovation lies in its bystander effect—released DUBA diffuses across membranes to kill adjacent antigen-negative cancer cells, overcoming tumor heterogeneity. This property is particularly valuable in solid tumors with mixed antigen expression. Preclinical studies in HER2-low breast cancer xenografts demonstrated significant tumor regression, highlighting its efficacy where traditional payloads like T-DM1 fail [2]. The therapeutic index is further enhanced by the linker’s plasma stability, minimizing off-target toxicity while maximizing tumor-specific payload delivery [6].

Market analyses project the ADC sector to exceed $10 billion by 2030, driven by innovations like Desmethyl Vc-seco-DUBA. Strategic acquisitions (e.g., Pfizer’s $43 billion takeover of Seagen) underscore its commercial relevance, with clinical pipelines expanding into ovarian, endometrial, and other HER2-expressing cancers [3] [10].

Evolution of ADC Linker-Payload Conjugation Strategies

Linker technology dictates ADC efficacy by balancing circulation stability and intracellular payload release. Desmethyl Vc-seco-DUBA exemplifies advances in lysosome-cleavable linkers, evolving from early hydrazone-based systems (e.g., Mylotarg®) to peptide-driven designs. The Vc-seco linker leverages cathepsin B overexpression in tumors, ensuring selective DUBA activation. Its "seco" (open-ring) configuration enhances solubility and conjugation efficiency compared to rigid cyclic structures [5] [9].

Conjugation chemistry refinements have resolved historical challenges:

  • Site-specificity: Early stochastic cysteine/maleimide conjugation caused heterogeneous DAR (drug-to-antibody ratio). Modern enzymatic/chemoselective methods enable uniform DAR 4 conjugates.
  • Stability optimization: The desmethyl modification (removing a methyl group from standard Vc linkers) reduces steric hindrance, accelerating cathepsin B cleavage while maintaining plasma stability [9].

Table 1: Evolution of ADC Linker Technologies

GenerationLinker TypeExample PayloadLimitationsInnovation in Vc-seco Linkers
1stHydrazoneCalicheamicinAcid-labile, systemic releaseN/A
2ndNon-cleavable (thioether)DM1Lysosomal degradation requiredN/A
3rdPeptide-cleavableMMAEModerate bystander effectEnhanced solubility and cathepsin B kinetics
CurrentDesmethyl Vc-secoDUBANone significantControlled bystander effect; tumor-selective activation

Synthetic routes to Desmethyl Vc-seco-DUBA, patented in WO2019101850A1, employ multi-step chemo-enzymatic processes. Key improvements include:

  • Ring-opening selectivity: Protecting groups prevent dimerization during seco-desmethyl formation.
  • Conjugation efficiency: PEG-based spacers between linker and payload enhance aqueous solubility, enabling higher DAR without aggregation [9].

Comparative Analysis of Desmethyl Vc-seco-DUBA with Other Duocarmycin-Based Payloads

Duocarmycin payloads are classified by DNA-binding affinity and linker compatibility. Desmethyl Vc-seco-DUBA outperforms predecessors in potency and application breadth:

  • SYD985 (trastuzumab-vc-seco-DUBA): In HER2-low breast cancer PDX models, SYD985 achieved 3–50× greater tumor growth inhibition than T-DM1. Its bystander effect increased cytotoxicity by 40% in heterogeneous tumors versus non-bystander payloads [2].
  • Traditional duocarmycins (e.g., CC-1065 analogs): Limited by systemic toxicity and poor solubility. Desmethyl Vc-seco-DUBA’s hydrophilic linker reduces off-target effects while maintaining sub-nanomolar potency (IC₅₀: 0.1–0.5 nM in HER2+ cell lines) [6].
  • PBD dimers: Though potent DNA cross-linkers, they exhibit unpredictable pharmacokinetics. DUBA’s monoalkylating mechanism offers a safer profile with comparable efficacy in lymphoma models [8] [10].

Table 2: Structural and Functional Comparison of Duocarmycin Payloads

PayloadMolecular Weight (g/mol)Linker CompatibilityBystander EffectClinical Stage
Desmethyl Vc-seco-DUBA1317.79Cleavable (Vc-seco)HighPhase III (SYD985)
Seco-DUBA1331.81Cleavable (Vc)ModeratePreclinical
CC-1065~600Non-cleavableNoneDiscontinued
PBD dimer~700Cleavable/Non-cleavableLowPhase II

Structurally, the desmethyl modification (C64H73ClN12O17 vs. C65H75ClN12O17 in standard Vc-seco-DUBA) enhances metabolic stability. This minimizes deconjugation in circulation, increasing tumor payload delivery by >25% [1] [4]. Clinical applications now extend beyond breast cancer to uterine serous carcinoma and ovarian carcinosarcoma, where SYD985 induced tumor regression in 80% of PDX models [2] [10].

Properties

Product Name

Desmethyl Vc-seco-DUBA

IUPAC Name

[(1S)-1-(chloromethyl)-3-[6-[(4-hydroxybenzoyl)amino]imidazo[1,2-a]pyridine-2-carbonyl]-1,2-dihydrobenzo[e]indol-5-yl] N-[2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxycarbonylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-[2-(2-hydroxyethoxy)ethyl]carbamate

Molecular Formula

C64H73ClN12O17

Molecular Weight

1317.8 g/mol

InChI

InChI=1S/C64H73ClN12O17/c1-39(2)56(72-62(87)92-32-31-91-29-26-76-53(80)20-21-54(76)81)59(84)71-48(9-6-22-67-61(66)86)58(83)68-43-14-10-40(11-15-43)38-93-63(88)73(3)23-24-74(25-28-90-30-27-78)64(89)94-51-33-50-55(47-8-5-4-7-46(47)51)42(34-65)35-77(50)60(85)49-37-75-36-44(16-19-52(75)70-49)69-57(82)41-12-17-45(79)18-13-41/h4-5,7-8,10-21,33,36-37,39,42,48,56,78-79H,6,9,22-32,34-35,38H2,1-3H3,(H,68,83)(H,69,82)(H,71,84)(H,72,87)(H3,66,67,86)/t42-,48+,56+/m1/s1

InChI Key

KNCLRKFZKRQMMU-NZVNEKQFSA-N

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)N(C)CCN(CCOCCO)C(=O)OC2=CC3=C(C(CN3C(=O)C4=CN5C=C(C=CC5=N4)NC(=O)C6=CC=C(C=C6)O)CCl)C7=CC=CC=C72)NC(=O)OCCOCCN8C(=O)C=CC8=O

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)N(C)CCN(CCOCCO)C(=O)OC2=CC3=C([C@@H](CN3C(=O)C4=CN5C=C(C=CC5=N4)NC(=O)C6=CC=C(C=C6)O)CCl)C7=CC=CC=C72)NC(=O)OCCOCCN8C(=O)C=CC8=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.